molecular formula C20H30O4 B10767667 5(S)-HpEPE

5(S)-HpEPE

Cat. No.: B10767667
M. Wt: 334.4 g/mol
InChI Key: NKXYOIJDQPQELO-GHWNLOBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(S)-Hydroperoxyeicosapentaenoic acid, commonly known as 5(S)-HpEPE, is a bioactive lipid derived from eicosapentaenoic acid. Eicosapentaenoic acid is an omega-3 fatty acid found in fish oils and marine algae. This compound is an important intermediate in the biosynthesis of specialized pro-resolving mediators, which play a crucial role in resolving inflammation and promoting tissue repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(S)-HpEPE typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a family of enzymes, catalyze the oxygenation of eicosapentaenoic acid to produce this compound. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature, with the presence of molecular oxygen.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or algae that produce eicosapentaenoic acid. The harvested eicosapentaenoic acid is then subjected to enzymatic oxidation using lipoxygenases to yield this compound. This method ensures a sustainable and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5(S)-HpEPE undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of other bioactive lipid mediators.

    Reduction: Reduction of the hydroperoxide group in this compound can yield 5(S)-hydroxyeicosapentaenoic acid.

    Substitution: The hydroperoxide group can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

    Oxidation: Molecular oxygen and lipoxygenase enzymes are commonly used for the oxidation of eicosapentaenoic acid to this compound.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the hydroperoxide group to a hydroxyl group.

    Substitution: Various chemical reagents, including organometallic compounds, can be employed for substitution reactions.

Major Products Formed

    Oxidation: Specialized pro-resolving mediators such as resolvins and protectins.

    Reduction: 5(S)-Hydroxyeicosapentaenoic acid.

    Substitution: Modified eicosapentaenoic acid derivatives with different functional groups.

Scientific Research Applications

5(S)-HpEPE has a wide range of scientific research applications, including:

    Chemistry: Studying the mechanisms of lipid oxidation and the synthesis of bioactive lipid mediators.

    Biology: Investigating the role of this compound in cellular signaling pathways and its effects on inflammation and immune responses.

    Medicine: Exploring the therapeutic potential of this compound and its derivatives in treating inflammatory diseases, cardiovascular disorders, and cancer.

    Industry: Utilizing this compound in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.

Mechanism of Action

5(S)-HpEPE exerts its effects through several molecular targets and pathways:

    Molecular Targets: this compound interacts with specific receptors on cell membranes, such as G-protein-coupled receptors, to initiate signaling cascades.

    Pathways Involved: The compound activates anti-inflammatory pathways, leading to the production of specialized pro-resolving mediators that help resolve inflammation and promote tissue repair. It also modulates the activity of enzymes involved in lipid metabolism and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    5(S)-Hydroxyeicosapentaenoic acid: A reduced form of 5(S)-HpEPE with similar anti-inflammatory properties.

    15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological activities.

    12(S)-Hydroperoxyeicosapentaenoic acid: A hydroperoxide derivative with different regioselectivity in the oxidation of eicosapentaenoic acid.

Uniqueness of this compound

This compound is unique due to its specific regioselectivity in the oxidation of eicosapentaenoic acid, leading to the formation of specialized pro-resolving mediators. Its ability to modulate inflammation and promote tissue repair distinguishes it from other similar compounds.

Properties

IUPAC Name

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXYOIJDQPQELO-GHWNLOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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